Diethyl meso-2,5-dibromoadipate: A Technical Guide for Synthetic Chemists
Diethyl meso-2,5-dibromoadipate: A Technical Guide for Synthetic Chemists
Abstract
This technical guide provides an in-depth analysis of the chemical properties, synthesis, and reactivity of Diethyl meso-2,5-dibromoadipate, a versatile bifunctional building block in modern organic synthesis. With its unique stereochemistry and two reactive C-Br bonds, this compound serves as a crucial intermediate in the construction of a wide array of molecular architectures, from functionalized polymers to complex heterocyclic systems relevant to the pharmaceutical and agrochemical industries. This document offers a comprehensive resource for researchers, scientists, and drug development professionals, detailing not only the fundamental properties of the molecule but also providing expert insights into its synthetic applications, including detailed reaction mechanisms and illustrative protocols.
Introduction: A Bifunctional Linchpin in Synthesis
Diethyl meso-2,5-dibromoadipate is a diester characterized by a six-carbon backbone with bromine substituents at the C2 and C5 positions.[1][2][3] Its significance in organic synthesis stems from its bifunctional nature, presenting two electrophilic centers that can undergo a variety of transformations. The "meso" designation is a critical feature, indicating the presence of two stereocenters with opposite configurations (R and S), resulting in an achiral molecule with a plane of symmetry. This defined stereochemistry has profound implications for its reactivity, particularly in stereospecific reactions.
The compound's utility is broad, serving as a key intermediate in the synthesis of pharmaceuticals, specialty polymers, and agrochemicals.[1][3] Its ability to participate in nucleophilic substitution and cyclization reactions makes it an invaluable tool for introducing diverse functionalities and constructing complex molecular scaffolds.[2][4] This guide will explore the fundamental properties, synthesis, and reactivity of Diethyl meso-2,5-dibromoadipate, providing a technical foundation for its effective application in research and development.
Physicochemical and Spectroscopic Properties
A thorough understanding of a reagent's physical and spectroscopic properties is paramount for its successful application in the laboratory. The key properties of Diethyl meso-2,5-dibromoadipate are summarized below.
Physical Properties
| Property | Value | Source(s) |
| CAS Number | 869-10-3 | [1] |
| Molecular Formula | C₁₀H₁₆Br₂O₄ | [1] |
| Molecular Weight | 360.04 g/mol | [1] |
| Appearance | White to off-white powder/crystalline solid | [1][5] |
| Melting Point | 64 - 68 °C | [1] |
| Solubility | Moderately soluble in organic solvents | [1] |
| Storage Conditions | Store at 0 - 8 °C under an inert atmosphere | [1] |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of Diethyl meso-2,5-dibromoadipate. Below is a summary of expected spectroscopic features.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A ¹H NMR spectrum of Diethyl meso-2,5-dibromoadipate in CDCl₃ would be expected to show the following signals:
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A triplet corresponding to the methyl protons (CH₃) of the ethyl ester groups.
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A multiplet for the methylene protons (-CH₂-) adjacent to the ester oxygen.
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A multiplet for the methine protons (-CHBr) at the C2 and C5 positions.
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A multiplet for the methylene protons (-CH₂-) at the C3 and C4 positions of the adipate backbone.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to display distinct signals for each unique carbon environment:
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A signal for the carbonyl carbon (C=O) of the ester groups.
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A signal for the methine carbon bearing the bromine atom (-CHBr).
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A signal for the methylene carbon adjacent to the ester oxygen (-OCH₂-).
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A signal for the methylene carbons of the adipate backbone (-CH₂-).
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A signal for the methyl carbon of the ethyl groups (-CH₃).
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band characteristic of the ester carbonyl group (C=O stretch), typically appearing in the region of 1730-1750 cm⁻¹. Other significant absorptions would include C-H stretching vibrations of the alkyl groups and C-O stretching of the ester.
Mass Spectrometry (MS): Electron impact (EI) or electrospray ionization (ESI) mass spectrometry would reveal the molecular ion peak. The isotopic pattern of the molecular ion would be characteristic of a dibrominated compound, with significant M, M+2, and M+4 peaks due to the presence of the ⁷⁹Br and ⁸¹Br isotopes.
Synthesis and Purification
The synthesis of Diethyl meso-2,5-dibromoadipate is typically achieved through the α,α'-dibromination of adipic acid or its derivatives. This process often results in a mixture of the desired meso compound and the racemic (dl) diastereomers, necessitating a separation step.[6] A common and historically significant route involves the conversion of adipic acid to adipoyl chloride, followed by bromination and subsequent esterification.[6]
Synthetic Workflow
The overall transformation can be visualized as a multi-step process, where the choice of reagents and conditions is critical for achieving a good yield of the desired meso isomer.
Caption: Stereochemical outcome of double S(_N)2 reaction on the meso-dibromide.
This predictable stereochemical outcome is a powerful tool for accessing racemic products from an achiral starting material, which can then potentially be resolved or used in applications where a racemic mixture is acceptable.
Common nucleophiles employed in reactions with Diethyl meso-2,5-dibromoadipate include amines, azides, and hydroxides, leading to the formation of diamino, diazido, and dihydroxy adipate derivatives, respectively. [2]For instance, it is used in the synthesis of diethyl 2,5-diazidoadipate. [2][4]
Cyclization Reactions: Gateway to Heterocycles
One of the most valuable applications of Diethyl meso-2,5-dibromoadipate is in the synthesis of five-membered heterocyclic rings, particularly pyrrolidines. The reaction with primary amines or their equivalents leads to a tandem double alkylation, forming the pyrrolidine ring system.
A notable example is the reaction with N-methylallylamine in the presence of a base like potassium carbonate, which yields diastereomers of diethyl 2-allyl-N-methylpyrrolidine-2,5-dicarboxylate. [4]This transformation highlights the utility of the dibromide in constructing highly functionalized and synthetically useful heterocyclic scaffolds.
Application in Polymer Chemistry: A Bifunctional Initiator
In the field of polymer chemistry, Diethyl meso-2,5-dibromoadipate serves as a bifunctional initiator for Atom Transfer Radical Polymerization (ATRP). [2][4]The two C-Br bonds can initiate the growth of two polymer chains, leading to the formation of polymers with a bromine atom at each chain end (α,ω-bromo-terminated polymers). These telechelic polymers are valuable as macroinitiators for the synthesis of block copolymers or for further functionalization. Its use as a difunctional initiator has been reported for the polymerization of n-butyl acrylate, resulting in polymers with a narrow molecular weight distribution. [4]
Applications in Drug Development and Medicinal Chemistry
While specific examples of its direct use in the synthesis of marketed drugs are not widely publicized, the structural motifs accessible from Diethyl meso-2,5-dibromoadipate are prevalent in many biologically active molecules. The ability to generate functionalized adipic acid derivatives and substituted pyrrolidines makes it a valuable starting material in drug discovery campaigns. [1][3][5] One interesting application is its use in peptide chemistry to convert cysteine residues into dehydroalanine. [7]This transformation is valuable for the post-translational modification of peptides and proteins, enabling the introduction of various functionalities.
The synthesis of biotin (Vitamin H) and its analogues often involves intermediates derived from C6 dicarboxylic acids, suggesting the potential utility of Diethyl meso-2,5-dibromoadipate in this area, although direct synthetic routes employing this specific reagent are not commonly cited in seminal syntheses. [8]
Handling, Storage, and Safety
As with any chemical reagent, proper handling and storage procedures are essential to ensure safety and maintain the integrity of the compound.
-
Safety Precautions: Diethyl meso-2,5-dibromoadipate is classified as a corrosive substance that can cause severe skin burns and eye damage. It may also cause respiratory irritation. [4]Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is between 0 and 8 °C. [1]* Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
Diethyl meso-2,5-dibromoadipate is a powerful and versatile reagent in organic synthesis. Its defined meso stereochemistry, coupled with the reactivity of its two carbon-bromine bonds, provides chemists with a reliable tool for a range of synthetic transformations. From the stereospecific synthesis of functionalized linear molecules to the construction of complex heterocyclic systems and the initiation of controlled polymerizations, its applications are both broad and significant. This guide has provided a comprehensive overview of its chemical properties, synthesis, and reactivity, offering a solid foundation for its effective use in the laboratory. As the demand for novel and complex molecular architectures continues to grow in the fields of medicine, materials, and agriculture, the utility of such well-defined and versatile building blocks is set to expand even further.
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